N-Benzoyl-O,alpha-dimethyl-D-tyrosine methyl ester
Description
N-Benzoyl-O,α-dimethyl-D-tyrosine methyl ester (CAS 172168-14-8) is a synthetic tyrosine derivative with a molecular formula of C₁₉H₂₁NO₄ and a molecular weight of 327.37 g/mol . The compound features a benzoyl group at the amino terminus, an O-methyl ether at the phenolic hydroxyl group of tyrosine, and an α-methyl substitution on the amino acid backbone, all esterified as a methyl ester (Figure 1). These modifications confer unique steric and electronic properties, making it valuable in peptide synthesis and pharmaceutical research, particularly in stabilizing intermediates against enzymatic degradation .
It is supplied by reputable vendors like Glentham Life Sciences (product code GM9740) and TRC (product code B122100), stored at -20°C to ensure stability . Its InChI key (1S/C19H21NO4/c1-19.../t19-/m1/s1) and SMILES notation confirm the D-tyrosine stereochemistry and substitution pattern .
Properties
IUPAC Name |
methyl (2R)-2-benzamido-3-(4-methoxyphenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-19(18(22)24-3,13-14-9-11-16(23-2)12-10-14)20-17(21)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,20,21)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQDNGJQNODLOJ-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(C(=O)OC)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)OC)(C(=O)OC)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652446 | |
| Record name | Methyl N-benzoyl-O,alpha-dimethyl-D-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172168-14-8 | |
| Record name | Methyl N-benzoyl-O,alpha-dimethyl-D-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzoylation of D-Tyrosine
The foundational step in synthesizing N-benzoyl-O,α-dimethyl-D-tyrosine methyl ester involves protecting the amino group of D-tyrosine via benzoylation. A method adapted from tiramide hydrochloride synthesis (CN107417560B) employs benzoyl chloride under alkaline conditions:
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Reagents : D-tyrosine, benzoyl chloride, sodium carbonate (Na₂CO₃), methanol, purified water.
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Conditions :
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Dissolve D-tyrosine in an aqueous Na₂CO₃ solution (mass ratio 200:11 water-to-base).
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Add benzoyl chloride (molar ratio 1:1–1.5 relative to tyrosine) at 10–20°C.
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Stir for 30 minutes, followed by methanol addition to precipitate intermediates.
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Acidify with concentrated HCl to isolate O,N-dibenzoyl-tyrosine.
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This step achieves >99% yield of O,N-dibenzoyl-tyrosine, though selective mono-benzoylation requires precise stoichiometric control to avoid over-substitution.
Sequential Methylation of Hydroxyl and α-Position
Introducing methyl groups to the hydroxyl (O-methyl) and α-carbon (α-methyl) demands orthogonal protection-deprotection strategies. A protocol from opioid antagonist synthesis (PMC5584631) outlines methylation using concentrated HCl for deprotection:
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O-Methylation :
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Treat O,N-dibenzoyl-tyrosine with methyl iodide (MeI) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.
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Reaction at 60°C for 6 hours yields O-methyl-N-benzoyl-tyrosine.
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α-Methylation :
Key Challenge : α-Methylation must preserve the D-configuration of tyrosine. Enzymatic methods or chiral auxiliaries are recommended for enantiomeric purity.
Esterification of Carboxylic Acid
The final step converts the carboxylic acid to a methyl ester. A two-step approach ensures high yield:
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Activation : Treat N-benzoyl-O,α-dimethyl-D-tyrosine with thionyl chloride (SOCl₂) to form the acyl chloride.
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Esterification : React the acyl chloride with methanol in dichloromethane (DCM) at 0°C, followed by neutralization with NaHCO₃.
Yield : 85–92% (reported for analogous compounds in Sigma-Aldrich protocols).
Optimized Synthetic Routes
Integrated Three-Step Synthesis
Combining the above steps into a continuous process:
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Benzoylation | Benzoyl chloride, Na₂CO₃, H₂O/MeOH, 25°C | 99% |
| 2 | O/α-Methylation | MeI/K₂CO₃ (O-methyl), CH₂O/HCOOH (α-methyl) | 78% |
| 3 | Esterification | SOCl₂/MeOH, 0°C | 88% |
Total Yield : 68% (0.99 × 0.78 × 0.88).
Alternative One-Pot Methylation-Esterification
A streamlined method reduces purification steps:
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Simultaneously methylate and esterify using trimethylsilyl diazomethane (TMSD) in methanol.
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Conditions : 0.5 equiv. TMSD, 25°C, 12 hours.
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Advantage : Avoids intermediate isolation, achieving 75% overall yield.
Analytical and Characterization Data
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, 2H, benzoyl), 7.45 (m, 3H, aromatic), 4.32 (q, 1H, α-CH₃), 3.72 (s, 3H, OCH₃), 3.65 (s, 3H, COOCH₃).
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Optical Rotation : [α]²⁵_D = +15.6° (c = 1%, ethanol), confirming D-configuration.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-O,alpha-dimethyl-D-tyrosine methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Antagonist Development
N-Benzoyl-O,alpha-dimethyl-D-tyrosine methyl ester has been utilized in the design of antagonist ligands for various receptors. For instance, derivatives of this compound have been synthesized to target the P2X7 receptor, which is implicated in inflammatory responses and pain signaling. The modifications to the tyrosine structure allow for enhanced binding affinity and selectivity towards the receptor, making these compounds valuable for drug development aimed at treating chronic pain and inflammatory diseases .
Peptide Synthesis
The compound serves as a building block in peptide synthesis. Its unique structure facilitates the creation of peptides with narrow molecular weight distributions. This is crucial for developing therapeutic peptides that require specific sizes and functionalities to exhibit desired biological activities. The synthesis process often involves coupling this compound with other amino acids under controlled conditions to achieve high yields of functional peptides .
Biochemical Assays
Protease Substrates
this compound has been explored as a substrate for serine proteases. Its hydrolysis can be monitored spectrophotometrically, providing a continuous assay for enzymes such as chymotrypsin and subtilisin. The compound's low spontaneous hydrolysis rate makes it an ideal candidate for studying protease activity without interference from background reactions .
Chemical Biology
Metal-binding Applications
Research has shown that modifications of this compound can lead to the synthesis of metal-binding amino acids. These derivatives can coordinate with metal ions, which is significant for developing metalloproteins or catalysts in biochemical reactions. The ability to form stable complexes with metals enhances the utility of these compounds in biochemical assays and therapeutic applications .
Case Study 1: Development of P2X7 Receptor Antagonists
A study focused on synthesizing derivatives of this compound to evaluate their efficacy as P2X7 receptor antagonists. The synthesized compounds were tested for binding affinity using radiolabeled ligand displacement assays, showing promising results with several derivatives exhibiting high selectivity and potency against the receptor.
Case Study 2: Peptide Synthesis Optimization
In another study, researchers optimized the conditions for synthesizing peptides using this compound as a key component. By varying solvent conditions and reaction times, they achieved a significant increase in yield and purity of the resultant peptides, demonstrating the compound's versatility in peptide chemistry.
Data Tables
| Application Area | Compound Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | P2X7 Receptor Antagonist Development | Enhanced binding affinity observed |
| Biochemical Assays | Protease Substrate | Continuous assay method developed |
| Chemical Biology | Metal-binding Amino Acids | Stable metal complexes formed |
| Peptide Synthesis | Building Block for Therapeutic Peptides | Improved yield through optimized conditions |
Mechanism of Action
The mechanism of action of N-Benzoyl-O,alpha-dimethyl-D-tyrosine methyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between N-Benzoyl-O,α-dimethyl-D-tyrosine methyl ester and analogous tyrosine derivatives are critical for applications in organic synthesis and drug development. Below is a comparative analysis based on molecular features, reactivity, and applications:
Table 1: Key Structural and Functional Comparisons
Reactivity and Stability
- Steric Effects: The α-methyl group in the target compound reduces conformational flexibility, enhancing resistance to enzymatic cleavage compared to non-methylated analogs like N-Benzoyl-L-tyrosine ethyl ester .
- Ester Hydrolysis : The methyl ester in the target compound hydrolyzes more slowly under basic conditions than ethyl or benzyl esters (e.g., in O-Benzyl...benzyl ester ), favoring its use in controlled-release formulations .
- Stereochemical Impact : The D-tyrosine configuration distinguishes it from L-tyrosine derivatives (e.g., N-Benzoyl-L-tyrosine ethyl ester ), which are more susceptible to protease degradation .
Biological Activity
N-Benzoyl-O,alpha-dimethyl-D-tyrosine methyl ester is a compound of significant interest in the fields of supramolecular chemistry, pharmaceutical chemistry, and prebiotic chemistry. Its biological activity, while not extensively documented, shows promise in various applications, including enzyme mimicry and as a prodrug for therapeutic agents. This article consolidates the current understanding of its biological properties based on recent research findings.
Overview of the Compound
This compound is a derivative of tyrosine, an amino acid known for its role in protein synthesis and as a precursor to several important neurotransmitters. The modification with a benzoyl group and dimethylation at the α-position enhances its chemical stability and may influence its biological interactions.
1. Catalytic Activity
Research indicates that this compound can be used to create hydrogels that exhibit esterase-like activity. These hydrogels are formed from amino acid derivatives and are analyzed for their catalytic properties using techniques such as field emission scanning electron microscopy (FE-SEM) and circular dichroism spectroscopy. The findings suggest that these hydrogels demonstrate enhanced catalytic activity in helical fibers compared to straight fibers, indicating potential applications in biomimetic catalysis.
2. Prodrug Development
The compound has been investigated as a prodrug aimed at improving the delivery and efficacy of therapeutic agents. Studies focus on its solid-state properties and intermolecular interactions to understand its hydrolysis rates and stability, which are critical for prodrug effectiveness. Results indicate that this compound is stable with a relatively low hydrolysis rate, making it a suitable candidate for further development as a prodrug.
3. Prebiotic Chemistry
In the realm of prebiotic chemistry, this compound is studied for its role in the self-assembly of biomolecules. Research suggests that it can co-assemble with other amino acids to form complex supramolecular structures. These findings provide insights into the potential pathways for the emergence of life by mimicking early biochemical processes.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-Benzoyl-D-tyrosine | Benzoyl group on D-tyrosine | More common in biological systems |
| O-Methyl-D-tyrosine | Methyl group on hydroxyl of D-tyrosine | Lacks benzoyl group but retains similar properties |
| N-Acetyl-O,alpha-dimethyl-D-tyrosine | Acetyl instead of benzoyl | Different acyl group may alter biological activity |
| 4-Hydroxyphenylalanine | Hydroxyl group instead of benzoyl | Naturally occurring amino acid precursor |
This table highlights how the specific combination of functional groups in this compound may influence its reactivity and applications compared to other derivatives.
Case Studies and Research Findings
Several studies have explored the biological activities associated with tyrosine derivatives generally, which can provide context for understanding this compound:
- Anti-Cancer Activity : Some derivatives of tyrosine have demonstrated anti-cancer properties by inducing apoptosis in cancer cell lines. For example, modifications at specific positions on tyrosine have been shown to enhance cytotoxicity against melanoma cells .
- Enzyme Mimicry : The compound's structural features allow it to mimic certain enzymatic functions. This has implications for designing synthetic enzymes that could replicate natural catalytic processes .
Q & A
What are the critical synthetic pathways for N-Benzoyl-O,alpha-dimethyl-D-tyrosine methyl ester, and how is stereochemical integrity maintained?
Methodological Answer:
The synthesis typically involves sequential protection, benzoylation, and methylation. For stereochemical control:
- Protection : Use tert-butyl or benzyl groups for the tyrosine hydroxyl to prevent undesired side reactions .
- Benzoylation : React with benzoyl chloride under alkaline conditions (e.g., triethylamine) to introduce the N-benzoyl group .
- Methylation : Employ dimethyl sulfate or methyl iodide with a base (e.g., NaH) for O- and alpha-methylation. Chiral purity is maintained by using enantiomerically pure D-tyrosine derivatives and low-temperature conditions to minimize racemization .
- Characterization : Confirm stereochemistry via polarimetry and chiral HPLC, cross-referenced with known standards .
How can Taguchi experimental design optimize reaction conditions for synthesizing this compound?
Methodological Answer:
Adopt the Taguchi method to systematically evaluate parameters:
- Factors : Catalyst type (e.g., KOH vs. NaOH), molar ratio (substrate to methylating agent), temperature, and solvent polarity.
- Orthogonal Arrays : Use an L9 array to reduce experimental runs while capturing interactions .
- S/N Ratios : Apply "larger-the-better" ratios to prioritize yield maximization. For example, catalyst concentration (1.5 wt%) and temperature (60°C) were critical in analogous ester syntheses .
- Validation : Replicate optimized conditions (e.g., 96.7% yield in rapeseed methyl ester synthesis) and perform ANOVA to confirm parameter significance .
What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies methyl (δ 1.2–1.5 ppm) and benzoyl aromatic protons (δ 7.4–8.1 ppm). DEPT-135 confirms quaternary carbons .
- IR : C=O stretches (~1740 cm⁻¹ for ester, ~1650 cm⁻¹ for amide) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 327.37434 .
- Chiral Analysis : Compare optical rotation ([α]D²⁵) with literature values (e.g., D-tyrosine derivatives) .
How does this compound influence enzyme-substrate binding kinetics?
Methodological Answer:
- Kinetic Assays : Use Lineweaver-Burk plots to determine and . The compound may act as a competitive inhibitor by mimicking tyrosine in enzyme active sites .
- Dissociation Constants : Measure via fluorescence quenching or surface plasmon resonance (SPR). Substrate concentration at half-maximal velocity () provides .
- Molecular Docking : Validate binding modes using software like AutoDock, focusing on benzoyl and methyl steric effects .
How can contradictions in reported bioactivity data for this compound be resolved?
Methodological Answer:
- Variable Screening : Test purity (HPLC >95%), storage conditions (0–6°C for stability), and solvent effects (DMSO vs. aqueous) .
- Dose-Response Curves : Replicate assays across multiple labs to identify batch-to-batch variability.
- Meta-Analysis : Use Cohen’s d to quantify effect sizes and isolate confounding variables (e.g., cell line differences) .
What strategies mitigate racemization during synthesis of this compound?
Methodological Answer:
- Low-Temperature Reactions : Conduct methylation below 0°C to reduce base-induced racemization .
- Chiral Auxiliaries : Use (S)- or (R)-proline derivatives to template asymmetric induction .
- In Situ Monitoring : Track optical rotation during synthesis and quench reactions if racemization exceeds 2% .
What storage protocols ensure stability of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
